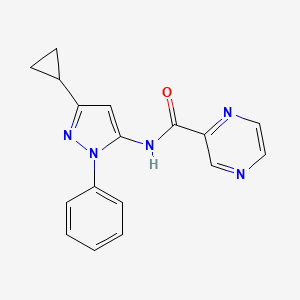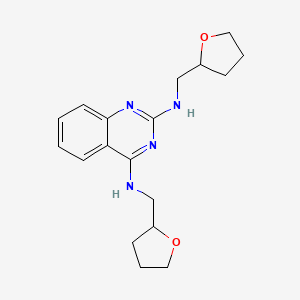
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPM is a member of the pyrrolidine family, which is known for its diverse biological activities. The unique structure of OPM allows it to interact with different biological targets, making it a promising candidate for drug discovery and other applications.
Mécanisme D'action
The exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to interact with various biological targets, including ion channels, receptors, and enzymes. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to reduce seizure activity and increase pain threshold. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide also has limitations, including its relatively low potency and selectivity for specific biological targets. Additionally, the effects of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may vary depending on the experimental conditions and the biological system being studied.
Orientations Futures
There are several future directions for research on 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective analogs of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide for use in drug discovery. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide and its interactions with specific biological targets. Finally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
Méthodes De Synthèse
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process, which involves the reaction of oxan-2-ylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is typically carried out under anhydrous conditions, and the resulting product is purified using column chromatography. The purity and yield of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been investigated for its potential use in treating addiction and other neurological disorders. In the field of materials science, 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
1-(oxan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)10-5-3-6-13(10)8-9-4-1-2-7-15-9/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIGKQFQWLLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
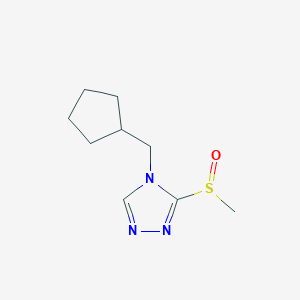
![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
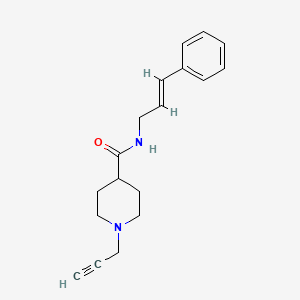
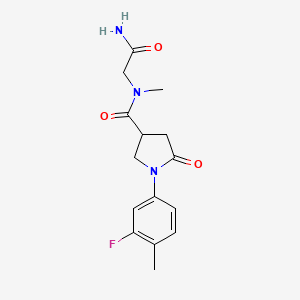
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]ethanamine;hydrochloride](/img/structure/B7553496.png)
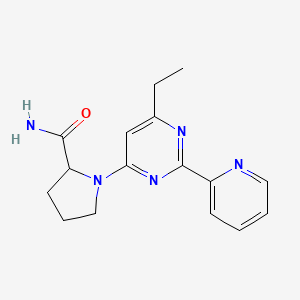
![4-[2-(2-Fluorophenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B7553515.png)
